molecular formula C19H22FNO4S2 B7834389 (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-PHENYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-PHENYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834389
M. Wt: 411.5 g/mol
InChI Key: BGJUDZKASSODRF-OALUTQOASA-N
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Description

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-PHENYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a tetrahydrothiophene ring, a fluorophenylsulfonyl group, and a phenylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-PHENYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using a fluorophenylsulfonyl chloride in the presence of a base.

    Attachment of the Phenylpropylamine Moiety: This can be done through a nucleophilic substitution reaction where the amine group attacks an electrophilic carbon on the tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted amines or ethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-PHENYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(3-phenylpropyl)amine
  • {(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(3-phenylpropyl)amine

Uniqueness

The presence of the fluorine atom in (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-[(3-PHENYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs.

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)sulfonyl-1,1-dioxo-N-(3-phenylpropyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S2/c20-16-8-10-17(11-9-16)27(24,25)19-14-26(22,23)13-18(19)21-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-19,21H,4,7,12-14H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJUDZKASSODRF-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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